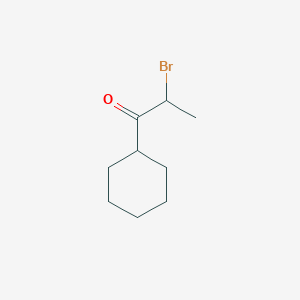![molecular formula C21H30Cl2N2O5 B025260 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid CAS No. 111106-28-6](/img/structure/B25260.png)
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. DAPT is a gamma-secretase inhibitor that has been shown to have inhibitory effects on the Notch signaling pathway.
作用机制
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid is a gamma-secretase inhibitor that inhibits the Notch signaling pathway by blocking the cleavage of the Notch receptor. The Notch signaling pathway is involved in cell differentiation, proliferation, and apoptosis, and is frequently dysregulated in cancer cells. By inhibiting the Notch signaling pathway, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can induce cell cycle arrest and apoptosis in cancer cells.
生化和生理效应
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can induce cell cycle arrest, apoptosis, and differentiation. In Alzheimer's disease, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can reduce the production of amyloid beta and improve cognitive function. In cardiovascular disease, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid can inhibit the formation of blood clots and reduce inflammation.
实验室实验的优点和局限性
One of the main advantages of using 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to study the effects of Notch inhibition without affecting other signaling pathways. However, one limitation of using 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are several future directions for research on 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid. One area of interest is the development of more potent and selective gamma-secretase inhibitors that can be used in the treatment of cancer and Alzheimer's disease. Another area of interest is the exploration of the role of the Notch signaling pathway in other diseases, such as autoimmune diseases and viral infections. Additionally, further research is needed to determine the optimal dosage and administration of 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid for different diseases and cell types.
合成方法
The synthesis of 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid involves the reaction of 3,4-dichlorobenzoyl chloride with N-(3-methoxypropyl)-N-(3-methylbutyl)amine in the presence of triethylamine, followed by the reaction of the resulting intermediate with ethyl 5-oxopentanoate. The final product is obtained after purification through recrystallization.
科学研究应用
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been widely studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to inhibit the growth and proliferation of cancer cells by blocking the Notch signaling pathway. In Alzheimer's disease research, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to reduce the production of amyloid beta, a protein that is believed to play a role in the development of the disease. In cardiovascular disease research, 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid has been shown to inhibit the formation of blood clots and reduce inflammation.
属性
CAS 编号 |
111106-28-6 |
|---|---|
产品名称 |
4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid |
分子式 |
C21H30Cl2N2O5 |
分子量 |
461.4 g/mol |
IUPAC 名称 |
4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H30Cl2N2O5/c1-14(2)9-11-25(10-4-12-30-3)21(29)18(7-8-19(26)27)24-20(28)15-5-6-16(22)17(23)13-15/h5-6,13-14,18H,4,7-12H2,1-3H3,(H,24,28)(H,26,27) |
InChI 键 |
GVNDEBPOTTUDBX-UHFFFAOYSA-N |
SMILES |
CC(C)CCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
规范 SMILES |
CC(C)CCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
同义词 |
4-[(3,4-dichlorobenzoyl)amino]-4-(3-methoxypropyl-(3-methylbutyl)carba moyl)butanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



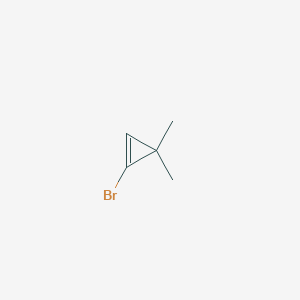
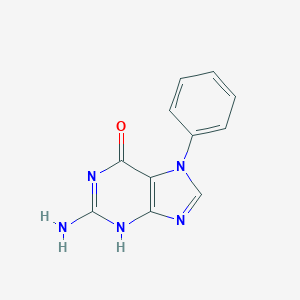
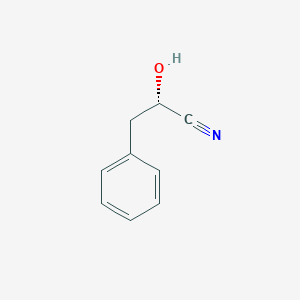
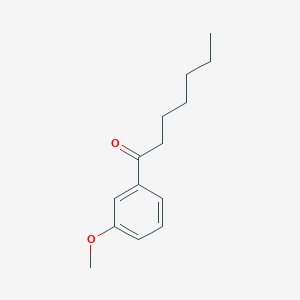
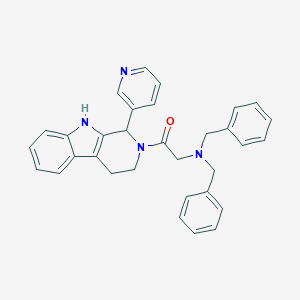
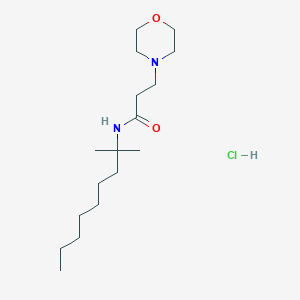
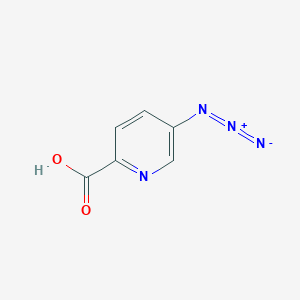


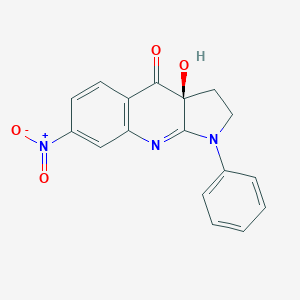
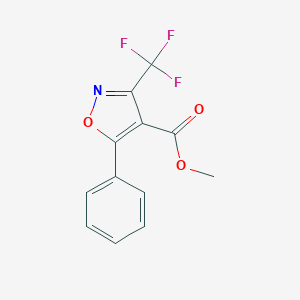

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)
